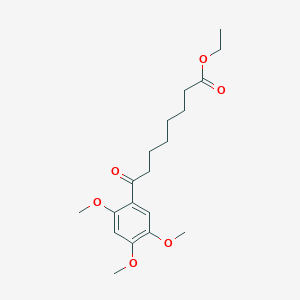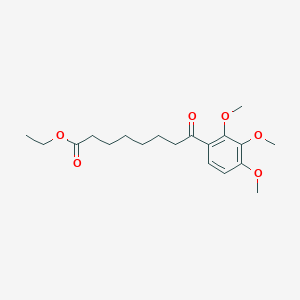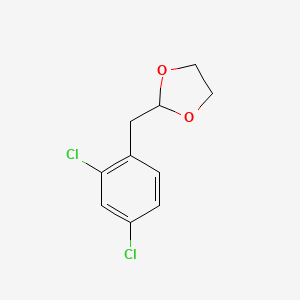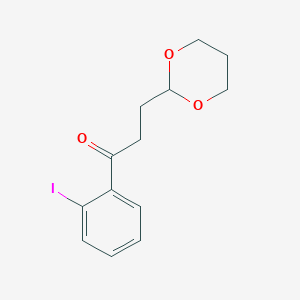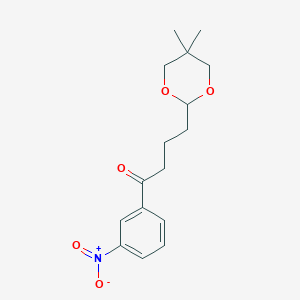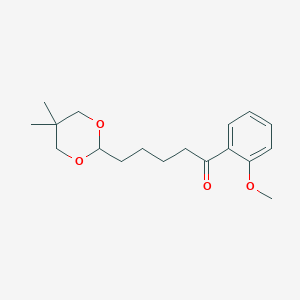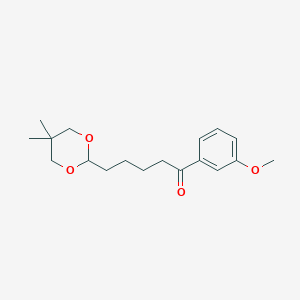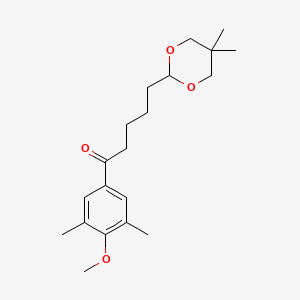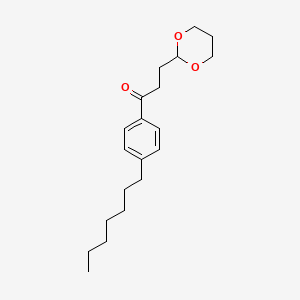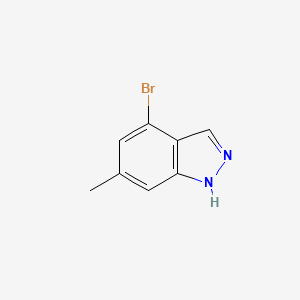
4-ブロモ-6-メチル-1H-インダゾール
説明
4-Bromo-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the sixth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
科学的研究の応用
4-Bromo-6-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer, inflammation, and neurological disorders.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
作用機序
Target of Action
Indazole derivatives, which include 4-bromo-6-methyl-1h-indazole, have been found to exhibit a wide variety of medicinal applications, suggesting that they interact with multiple biological targets .
Mode of Action
It is known that indazole derivatives can interact with their targets in a way that modulates the target’s function, leading to therapeutic effects .
Biochemical Pathways
Indazole derivatives have been associated with a broad range of biological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives have been associated with a broad range of biological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-methyl-1H-indazole . .
生化学分析
Biochemical Properties
4-Bromo-6-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. It has been shown to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases, which are crucial in cell signaling pathways . The nature of these interactions often involves the binding of 4-Bromo-6-methyl-1H-indazole to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 4-Bromo-6-methyl-1H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt signaling pathway, which is essential for cell growth, proliferation, and survival . Additionally, 4-Bromo-6-methyl-1H-indazole can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 4-Bromo-6-methyl-1H-indazole exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PI3K, leading to their inhibition . This inhibition results in downstream effects on cell signaling pathways, ultimately affecting gene expression and cellular functions. The compound may also interact with other proteins and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-methyl-1H-indazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-methyl-1H-indazole remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular functions, including prolonged inhibition of enzyme activity and alterations in cell signaling pathways.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-methyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues and organs.
Metabolic Pathways
4-Bromo-6-methyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-6-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s effects on cellular functions and its potential therapeutic applications.
Subcellular Localization
4-Bromo-6-methyl-1H-indazole exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide, followed by a Bartoli reaction to yield the desired indazole derivative . Another approach involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by selective activation and intramolecular cyclization .
Industrial Production Methods: Industrial production of 4-Bromo-6-methyl-1H-indazole often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using 2-(methylamino)benzonitrile and an organometallic reagent under an oxygen atmosphere can produce the compound in good to excellent yields .
化学反応の分析
Types of Reactions: 4-Bromo-6-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
- Substituted indazole derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
- Cyclized products with additional ring structures .
類似化合物との比較
- 4-Bromo-1H-indazole
- 6-Methyl-1H-indazole
- 4-Chloro-6-methyl-1H-indazole
Comparison: 4-Bromo-6-methyl-1H-indazole is unique due to the combined presence of both bromine and methyl groups, which confer distinct chemical and biological properties. Compared to 4-Bromo-1H-indazole, the methyl group in the 6-position enhances its lipophilicity and potentially its biological activity. Similarly, compared to 6-Methyl-1H-indazole, the bromine atom adds to its reactivity and potential as a synthetic intermediate .
特性
IUPAC Name |
4-bromo-6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOLHQWIPXVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646496 | |
| Record name | 4-Bromo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-94-8 | |
| Record name | 4-Bromo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


